2-Amino-5-bromo-4-methylnicotinic acid
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Overview
Description
2-Amino-5-bromo-4-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylnicotinic acid typically involves the bromination of 4-methylnicotinic acid followed by amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing automated reactors and precise temperature control to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
2-Amino-5-bromo-4-methylnicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the inhibition of specific enzymes involved in disease pathways
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes. For example, it is known to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the compound can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar in structure but with a pyrimidine ring instead of a nicotinic acid ring.
4-(5-Bromo-2-hydroxybenzylidene)aminobenzoic acid: Contains a bromine atom and an amino group but differs in the overall structure.
Uniqueness
2-Amino-5-bromo-4-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its ability to inhibit DHODH sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-5-bromo-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCYDGRSVFTHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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